molecular formula C12H15N3O3S B2359502 2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 1235640-75-1

2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2359502
CAS No.: 1235640-75-1
M. Wt: 281.33
InChI Key: ZDSNGWWFTXKHOI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the oxadiazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of nitro, halogen, or sulfonyl groups on the aromatic ring.

Scientific Research Applications

2,4-Dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfadiazine: Known for its use in treating toxoplasmosis.

Uniqueness: 2,4-Dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is unique due to the presence of the oxadiazole ring, which can impart additional biological activities and enhance its stability compared to other sulfonamides.

Properties

IUPAC Name

2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-8-4-5-11(9(2)6-8)19(16,17)13-7-12-14-10(3)15-18-12/h4-6,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSNGWWFTXKHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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